N-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4-one core. Key structural elements include:
- Thieno[2,3-d]pyrimidinone scaffold: A fused bicyclic system combining thiophene and pyrimidine rings, with a ketone group at position 2.
- Substituents: A phenyl group at position 2. A furan-2-yl moiety at position 3. A sulfanyl-acetamide side chain at position 2, terminating in a 4-fluorophenyl group.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FN3O3S2/c25-15-8-10-16(11-9-15)26-20(29)14-33-24-27-22-21(18(13-32-22)19-7-4-12-31-19)23(30)28(24)17-5-2-1-3-6-17/h1-13H,14H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQMJVYOKGIHSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=C(C=C4)F)SC=C3C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrimidine core, followed by the introduction of the furan ring and the fluorophenyl group. Common reagents used in these reactions include sulfur-containing compounds, fluorinating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced thienopyrimidine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce dihydrothienopyrimidine derivatives.
Scientific Research Applications
Structural Characteristics and Synthesis
The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities, including antibacterial and antifungal properties. The synthesis of this compound typically involves multi-step processes that require optimization to achieve high yields and purity. The structural formula can be represented as follows:
Antibacterial Properties
Preliminary studies indicate that compounds similar to N-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant antibacterial activity against various strains of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial protein synthesis or cell wall synthesis due to structural similarities with known antibiotics .
Antimycobacterial Activity
This compound also shows promise as a potential antimycobacterial agent. Research suggests that it may be effective against Mycobacterium tuberculosis, a significant pathogen responsible for tuberculosis. This property could be attributed to its ability to disrupt critical cellular processes in the bacteria .
Medicinal Chemistry Applications
Given its biological activity, this compound could serve as a lead compound for developing new antibiotics or antimycobacterial agents. Its unique structure may provide insights into new therapeutic targets in drug discovery programs aimed at treating resistant bacterial strains .
Comparative Analysis with Related Compounds
A comparison of N-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4-oxo...} with structurally similar compounds highlights its unique combination of functional groups and structural features that enhance its biological activity against specific pathogens while minimizing toxicity.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4-oxo...} | Thieno[2,3-d]pyrimidine core | Antibacterial |
| 6-methyl-N-(4-fluorophenyl)-thieno[2,3-d]pyrimidine | Lacks furan moiety | Antifungal |
| 5-(furan) derivatives | Varying substituents on furan | Antiviral properties |
Future Research Directions
Further research is essential to elucidate the precise mechanisms of action of N-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4-oxo...}. Interaction studies involving this compound are crucial for understanding its pharmacodynamics and pharmacokinetics . Additionally, exploring derivatives of this compound could lead to enhanced biological activity and reduced toxicity.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidinone Derivatives
The compound 2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide () shares a pyrimidinone core but replaces the thieno ring with a pyrido system. Key differences:
- Ring System: Pyrido[2,3-d]pyrimidinone vs. thieno[2,3-d]pyrimidinone. The pyrido system introduces a nitrogen atom in the fused ring, altering electronic properties and hydrogen-bonding capacity .
- Substituents :
Chlorophenyl Acetamide Derivatives
Compounds like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () feature simpler pyrimidine cores with sulfanyl-acetamide chains. Key contrasts:
- Substituent Effects : Chlorine vs. fluorine on the phenyl ring alters electronegativity and lipophilicity, impacting bioavailability .
Physicochemical Properties
Thermal Stability
- The target compound’s melting point is unreported, but analogues like N-(2-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide () and N-(4-fluorophenyl) chromenone derivatives () exhibit high melting points (e.g., 302–304°C), suggesting thermal stability from aromatic stacking and hydrogen bonding .
Hydrogen Bonding and Crystal Packing
- Target Compound : The amide (N–H, C=O) and ketone (C=O) groups enable N–H⋯O and C–H⋯O interactions, likely forming chains or sheets in the crystal lattice .
- Comparisons: N-(3,4-difluorophenyl)-2-(4-chlorophenyl)acetamide () forms infinite chains via N–H⋯O bonds along the [100] axis, stabilized by weak C–H⋯F interactions . Thieno-pyrimidinone’s sulfur atom may introduce additional S⋯π or S–H interactions absent in pyrido or simple pyrimidine analogues .
Electronic and Steric Effects
- The furan-2-yl group in the target compound introduces an oxygen heteroatom, enhancing hydrogen-bond acceptor capacity compared to phenyl or benzyl substituents in analogues () .
- Fluorine Positioning: The 4-fluorophenyl group (target) vs.
Tabulated Comparison of Key Compounds
Biological Activity
N-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H16FN3O3S, with a molecular weight of approximately 393.41 g/mol. The compound features a thieno[2,3-d]pyrimidine core, a furan moiety, and a fluorophenyl group which contribute to its diverse biological activities.
Antimicrobial Properties
Several studies indicate that compounds with similar structural motifs exhibit significant antimicrobial activity. The thieno[2,3-d]pyrimidine core is known for its antibacterial properties. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4-oxo... | Similar thieno[2,3-d]pyrimidine core | Antibacterial |
| 6-methyl-N-(4-fluorophenyl)-thieno[2,3-d]pyrimidine | Lacks furan moiety | Antifungal |
| 5-(furan) derivatives | Varying substituents on furan | Antiviral properties |
The unique combination of functional groups in N-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4-oxo... enhances its biological activity against specific pathogens while minimizing toxicity .
Anticancer Activity
The compound's potential as an anticancer agent has been highlighted in various studies. The thienopyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Inhibition of Kinases : The compound may act as an inhibitor of specific kinases involved in cancer progression. For example, Polo-like kinase inhibitors have demonstrated significant anticancer activities .
- Cell Cycle Arrest : Research suggests that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .
The exact mechanisms by which N-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4-oxo... exerts its biological effects are still under investigation. However, the presence of functional groups such as the furan and thienopyrimidine rings suggests potential interactions with cellular targets like enzymes or receptors involved in signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the fluorophenyl group or the furan moiety could enhance efficacy and selectivity towards specific biological targets .
Case Studies
- In Vitro Studies : In vitro assays have revealed that derivatives of this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. For example, modifications to the thienopyrimidine core led to increased potency against breast cancer cells .
- In Vivo Studies : Preliminary in vivo studies are needed to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models. Such studies will help elucidate its potential as a therapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
